Ethyl 2,6-dichloro-4-fluorobenzoate
Overview
Description
Ethyl 2,6-dichloro-4-fluorobenzoate is a chemical compound with the molecular formula C9H7Cl2FO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Ethyl 2,6-dichloro-4-fluorobenzoate consists of 9 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, and 2 oxygen atoms . The exact structural details are not available in the search results.Scientific Research Applications
Continuous-Flow Processes for Floxacin Intermediates
The development of efficient continuous-flow processes for the synthesis of floxacin intermediates, including compounds related to Ethyl 2,6-dichloro-4-fluorobenzoate, emphasizes advancements in rapid and strong activation of carboxylic acids for C–C bond formation. This method showcases a shift towards less raw material consumption, higher yields, reduced reaction times, and improved operational safety, compared to traditional batch processes, highlighting its potential in pharmaceutical manufacturing (Guo, Yu, & Su, 2020).
Antituberculosis Activity of Hydrazones
Research into the antimycobacterial properties of hydrazones derived from 4-fluorobenzoic acid, including structures similar to Ethyl 2,6-dichloro-4-fluorobenzoate, has identified compounds with significant inhibitory activity against Mycobacterium tuberculosis. This highlights the potential for developing new antituberculosis drugs based on the chemical manipulation of fluorobenzoic acid derivatives (Koçyiğit-Kaymakçıoğlu et al., 2009).
Synthesis of Fluoroglycofen-ethyl
The synthesis of Fluoroglycofen-ethyl from precursors like m-hydroxybenzoic acid and dichloro-benzotrifluoride, involving steps such as salification and nitration, demonstrates the complex chemical pathways utilized in creating agrochemicals. The process results in a compound with significant purity and yield, underlining the importance of such synthetic routes in agricultural applications (Xin-hui, 2006).
Radiopaque Compounds Preparation
The preparation of radiopaque compounds, including derivatives like ethyl 3-iodo-4-fluorobenzoate, reveals the integration of iodine and fluorine into aromatic hydrocarbons for medical imaging purposes. These compounds exhibit anesthetic, hypnotic, and analgesic effects, providing insights into the multifaceted applications of fluorobenzoate derivatives in medical diagnostics and treatment (Mittelstaedt & Jenkins, 1950).
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving nucleophilic substitution or free radical reactions .
Biochemical Pathways
It’s plausible that the compound could influence pathways related to the metabolism of fluorinated compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2,6-dichloro-4-fluorobenzoate . .
properties
IUPAC Name |
ethyl 2,6-dichloro-4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVPHKDXMHFWOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401231896 | |
Record name | Benzoic acid, 2,6-dichloro-4-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401231896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-dichloro-4-fluorobenzoate | |
CAS RN |
1803820-65-6 | |
Record name | Benzoic acid, 2,6-dichloro-4-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803820-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,6-dichloro-4-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401231896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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